molecular formula C15H16N2O B1284387 2-Amino-N-ethyl-N-phenylbenzamide CAS No. 29094-86-8

2-Amino-N-ethyl-N-phenylbenzamide

Cat. No.: B1284387
CAS No.: 29094-86-8
M. Wt: 240.3 g/mol
InChI Key: ZUZWUZRAIHASNW-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

2-Amino-N-ethyl-N-phenylbenzamide and its derivatives have been explored for their potential in antifungal applications. For instance, research on 2-chloro-N-phenylbenzamide, a related compound, demonstrated significant inhibitory effects on the mycelia of Rhizoctonia solani and Sclerotinia sclerotiorum, suggesting its potential as a fungicide (Xiang Wen-liang, 2011).

Antiviral Activity

N-Phenylbenzamide derivatives, closely related to this compound, have been synthesized and tested for their anti-EV 71 activities. One such derivative demonstrated activity against the EV 71 strains at low micromolar concentrations, indicating the potential of these compounds in antiviral drug development (Xingyue Ji et al., 2013).

Antibacterial and Antifungal Applications

Studies have also explored the synthesis of N-phenylbenzamides for their antibacterial and antifungal activities. These compounds showed promise in inhibiting the growth of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and Candida albicans, suggesting their potential as topical antibacterial and antifungal agents (Melanny Ika Sulistyowaty et al., 2023).

Safety and Hazards

The safety information available indicates that 2-Amino-N-ethyl-N-phenylbenzamide may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

2-amino-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h3-11H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZWUZRAIHASNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586396
Record name 2-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29094-86-8
Record name 2-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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